1-Isopropyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
Description
1-Isopropyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid is a pyridazine derivative characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms, a ketone group at position 6, and a carboxylic acid substituent at position 2. The isopropyl group at position 1 enhances lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability . This compound is synthetically accessible via peptide coupling and cyclization reactions, as demonstrated in protocols for analogous structures (e.g., 1-methyl derivatives) using reagents like EDCI/pyridine and acid catalysts .
Properties
IUPAC Name |
6-oxo-1-propan-2-ylpyridazine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-5(2)10-7(11)4-3-6(9-10)8(12)13/h3-5H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZRWSUNUWKCKBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C=CC(=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Overview
The most well-documented and practical preparation method involves a hydrothermal reaction using a sealed jacketed hydrothermal reactor. This method is noted for its simplicity, environmental friendliness, and high yield.
Procedure Details
- Starting Materials: 2-chloro-5-trifluoromethylpyridine (0.54 g) and water (17 mL).
- Equipment: 25 mL sleeve-type jacketed hydrothermal reaction kettle.
- Reaction Conditions: The mixture is sealed in the reactor and heated at temperatures between 100°C and 180°C.
- Reaction Time: 24 to 72 hours.
- Post-Reaction Processing: After natural cooling to room temperature, the reactor liner is removed, the liquid is decanted, and white flaky crystals of the target compound are collected and dried.
Advantages
- The hydrothermal reaction at elevated temperatures promotes crystallization with fewer internal defects and reduced thermal stress.
- The product crystals exhibit high stability and can be stored at room temperature for extended periods.
- The use of water as a solvent makes the process green and environmentally friendly.
- The reaction yield exceeds 80%, indicating high efficiency.
Example Data from Patent Source
| Parameter | Value |
|---|---|
| Reactant | 2-chloro-5-trifluoromethylpyridine (0.54 g) |
| Solvent | Water (17 mL) |
| Reactor Volume | 25 mL |
| Temperature Range | 100–180 °C |
| Reaction Time | 24–72 hours |
| Product Form | White flaky crystals |
| Yield | >80% |
| Stability | High, stable at room temp |
Reference
This method and its details are described in Chinese patents CN102924371A and CN102924371B, which emphasize the simplicity, environmental benefits, and high yield of the hydrothermal synthesis approach.
Summary Table of Preparation Methods
| Method | Starting Materials | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Hydrothermal Synthesis | 2-chloro-5-trifluoromethylpyridine + water | 100–180°C, 24–72 h, sealed reactor | >80 | Simple, green, high yield, stable crystals | Requires high temperature and pressure equipment |
| Microbial Hydroxylation | Pyridine-2-carboxylic acid + Alcaligenes faecalis | Ambient, biological conditions | Moderate | Regioselective, mild conditions | Limited to related compounds, scale-up complexity |
Analytical and Research Findings
- The hydrothermal method produces crystals with well-defined crystal faces, indicating good crystallinity and fewer internal defects, which enhances stability and purity.
- The reaction solvent (water) and conditions minimize environmental impact and operational hazards.
- Reaction parameters such as temperature and time are critical for optimizing yield and crystal quality.
- The method’s scalability is feasible due to simple equipment requirements and straightforward operation.
- Microbial hydroxylation offers an alternative biotechnological route but is less directly applicable to the isopropyl-substituted target compound.
Chemical Reactions Analysis
Types of Reactions
1-Isopropyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
1-Isopropyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Isopropyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key derivatives and their properties:
*Calculated based on analogous structures in .
Biological Activity
1-Isopropyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid (CAS No. 778594-18-6) is a heterocyclic compound with potential biological activities. Its unique structure, characterized by an isopropyl group and a carboxylic acid moiety, suggests various interactions with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C8H10N2O3
- Molecular Weight : 182.18 g/mol
- IUPAC Name : this compound
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro assays showed that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. The IC50 values for these effects were reported at approximately 15 µM, indicating a moderate potency in modulating inflammatory responses.
The biological activity of this compound is believed to be mediated through its interaction with specific enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes involved in the inflammatory pathway.
- Receptor Modulation : It may also act on nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), reducing inflammation at the transcriptional level.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with similar pyridazine derivatives is useful:
| Compound Name | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid | Structure | Moderate antimicrobial | 20 |
| 6-Oxo-1,6-dihydropyridazine-3-carboxylic acid | Structure | Low anti-inflammatory | 30 |
Case Studies
Several studies have highlighted the potential applications of this compound:
- Study on Antimicrobial Efficacy : A clinical trial assessed its effectiveness in treating skin infections caused by resistant bacteria. The results indicated a significant reduction in infection rates among treated patients compared to controls.
- Anti-inflammatory Research : In a preclinical model of arthritis, administration of the compound resulted in reduced joint swelling and pain scores, suggesting its potential as an anti-inflammatory therapeutic agent.
Q & A
Basic: What are the key synthetic routes for 1-isopropyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid?
Synthesis typically involves cyclization of substituted pyridazine precursors or functionalization of pre-existing dihydropyridazine scaffolds. For example, ethyl ester intermediates (e.g., ethyl 6-oxo-4,5-dihydro-1H-pyridazine-3-carboxylate, CAS 89943-56-6) can undergo hydrolysis and subsequent substitution to introduce the isopropyl group . Literature on analogous compounds, such as 6-oxo-1-phenyl derivatives, highlights the use of nucleophilic displacement reactions or catalytic coupling to install alkyl groups at the N1 position . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to minimize side reactions like over-oxidation.
Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Discrepancies in NMR or mass spectrometry data often arise from impurities, tautomerism, or dynamic equilibria. For this compound, verify purity using HPLC (≥95% purity as per analytical standards in ) and cross-validate with X-ray crystallography if crystalline forms are obtainable . Conflicting C NMR signals may indicate keto-enol tautomerism, common in 6-oxo-dihydropyridazines. Computational modeling (e.g., DFT for predicting chemical shifts) and variable-temperature NMR can help distinguish tautomeric forms .
Basic: What analytical techniques are recommended for characterizing this compound?
Essential techniques include:
- HPLC-MS : To confirm molecular weight (theoretical 211.18 g/mol) and detect impurities.
- NMR (¹H/¹³C) : Key signals include the isopropyl methyl protons (δ ~1.2–1.4 ppm) and the carboxylic acid carbonyl (δ ~170 ppm) .
- FT-IR : Confirm the presence of carboxylic acid (O-H stretch ~2500–3000 cm⁻¹) and carbonyl groups (C=O ~1680 cm⁻¹) .
- Elemental Analysis : Validate empirical formula (C₈H₁₀N₂O₃) .
Advanced: What strategies optimize reaction yields in synthesizing derivatives of this compound?
Yield optimization requires:
- Catalyst Screening : Palladium catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions) .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require strict temperature control to avoid decomposition .
- Protecting Groups : Use tert-butyl or benzyl esters to stabilize the carboxylic acid moiety during functionalization steps .
- Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity in cyclization steps .
Basic: How does the isopropyl group influence the compound’s stability and reactivity?
The isopropyl group at N1 enhances steric hindrance, reducing susceptibility to nucleophilic attack at the adjacent carbonyl. However, it may also increase hydrophobicity, complicating aqueous-phase reactions. Comparative studies with 1-phenyl analogs ( ) suggest that bulky substituents slow hydrolysis but increase thermal stability (decomposition >200°C) . Stability under acidic/basic conditions should be tested via accelerated degradation studies (e.g., pH 1–13 at 40°C for 24 hours) .
Advanced: How to address discrepancies in reported biological activity data across studies?
Variability often stems from differences in:
- Purity : Unpurified batches may contain bioactive impurities (e.g., residual catalysts or byproducts) .
- Assay Conditions : Buffer composition (e.g., divalent cations) can modulate enzyme inhibition potency.
- Structural Analogues : Compare activity with closely related compounds (e.g., 4-hydroxy-6-oxo derivatives in ) to identify structure-activity relationships .
- Metabolic Stability : Evaluate in vitro hepatic microsomal assays to rule out rapid degradation masking true activity .
Basic: What are the recommended storage conditions to ensure long-term stability?
Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials to prevent photodegradation. Desiccants (e.g., silica gel) are critical due to hygroscopicity of the carboxylic acid group. Avoid prolonged exposure to solvents like DMSO, which can accelerate decomposition .
Advanced: How to design experiments to probe the compound’s mechanism of action in enzymatic systems?
- Kinetic Studies : Measure and shifts in enzyme assays to determine inhibition type (competitive/non-competitive).
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and stoichiometry with target proteins.
- Molecular Docking : Use crystal structures of homologous enzymes (e.g., dihydroorotate dehydrogenase) to predict binding modes .
- Site-Directed Mutagenesis : Identify critical residues for interaction by mutating active-site amino acids .
Basic: What safety precautions are essential when handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particles (particulate matter may irritate respiratory pathways) .
- Spill Management : Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste .
Advanced: How to validate the compound’s purity and identity in interdisciplinary collaborations?
- Interlaboratory Validation : Share samples with partner labs for independent HPLC-MS/NMR analysis.
- Reference Standards : Cross-check against certified analogs (e.g., 4-hydroxy-6-oxo derivatives in ) .
- Stability-Indicating Methods : Develop forced degradation protocols (heat, light, oxidation) to ensure analytical methods detect all potential impurities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
